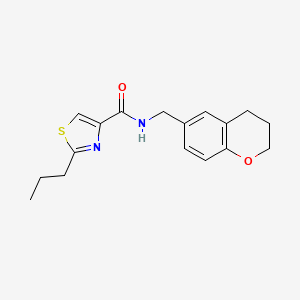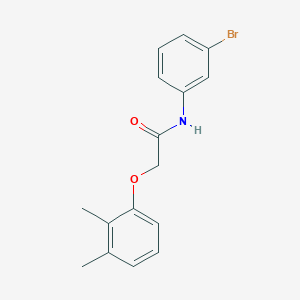![molecular formula C15H16N4OS2 B5519802 6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5519802.png)
6-methyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have drawn significant interest due to their diverse pharmacological activities and applications in medicinal chemistry. They serve as core structures for developing potential therapeutic agents, including antiviral, antimicrobial, and antitubercular compounds.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves strategies such as the cyclization of aminopyridines with appropriate precursors. For example, Hamdouchi et al. (1999) outlined the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, emphasizing stereospecific reactions for antiviral applications (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques such as X-ray diffraction and DFT studies. Qin et al. (2019) reported the crystal structure and DFT analysis of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, highlighting the consistency between theoretical and experimental structures (Qin et al., 2019).
科学的研究の応用
Synthesis and Derivative Formation
The chemical compound mentioned has been studied within the context of synthesizing diverse heterocyclic derivatives. Research has explored its reactions with different active methylene compounds, leading to the creation of various pyridopyrazolopyrimidine derivatives, as well as the formation of imidazo and triazine derivatives through reactions with halo compounds and diazotization processes. Such synthetic pathways highlight the compound's versatility in generating a broad array of heterocyclic structures with potential biological activities (N. M. Rateb, 2014).
Medicinal Chemistry Applications
In medicinal chemistry, there's interest in modifying the core structure of compounds similar to the one to enhance their pharmacological profiles or reduce metabolic liabilities. For instance, systematic modifications to the imidazo[1,2-a]pyrimidine scaffold have been investigated to reduce metabolism mediated by aldehyde oxidase, a common challenge in drug development. This research demonstrates strategic heterocycle alterations and blocking of reactive sites as effective approaches to mitigate rapid metabolism, potentially extending the utility of such compounds in therapeutic applications (A. Linton et al., 2011).
Antiulcer Agents
Further applications include the synthesis of imidazo[1,2-a]pyridines substituted at specific positions as potential antiulcer agents, showcasing the compound's relevance in developing treatments for gastrointestinal disorders. Although none of the synthesized compounds displayed significant antisecretory activity, several demonstrated promising cytoprotective properties, indicating the compound's potential as a scaffold for designing new antiulcer medications (J. Starrett et al., 1989).
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and their derivatives as antiprotozoal agents highlights another significant area of application. These compounds have shown strong DNA affinities and remarkable in vitro and in vivo activity against protozoal infections, underscoring the potential of such structures in developing new treatments for diseases caused by protozoal pathogens (Mohamed A. Ismail et al., 2004).
作用機序
The exact mechanism of action would depend on the specific biological activity of the compound. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
将来の方向性
特性
IUPAC Name |
6-methyl-N-[[2-(methylsulfanylmethyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-10-3-4-13-18-12(7-19(13)6-10)15(20)16-5-11-8-22-14(17-11)9-21-2/h3-4,6-8H,5,9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOSDRNTPJCHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=CSC(=N3)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]isovalinamide](/img/structure/B5519728.png)


![3-(4-fluorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5519744.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5519767.png)
![4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519777.png)


![3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide](/img/structure/B5519806.png)
![4-bromo-2-chloro-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B5519809.png)
![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)
![5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)](/img/structure/B5519821.png)
![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)
![N-[2-(aminocarbonyl)phenyl]-2-ethoxybenzamide](/img/structure/B5519829.png)